molecular formula C10H6ClFN2O2 B1451706 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152540-21-0

3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1451706
CAS RN: 1152540-21-0
M. Wt: 240.62 g/mol
InChI Key: LRWMSVCCLRUPDR-UHFFFAOYSA-N
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Description

“3-Chloro-4-fluorophenylacetic acid” is a useful intermediate for organic synthesis . “3-Chloro-4-fluorophenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular formula for “3-Chloro-4-fluorophenylacetic acid” is C8H6ClFO2 and its molecular weight is 188.58 . For “3-Chloro-4-fluorophenylboronic acid”, the molecular formula is C6H5BClFO2 and its molecular weight is 174.37 .


Chemical Reactions Analysis

“3-Chloro-4-fluorophenylboronic acid” can be used as a reactant for Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reaction, and Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

“3-Chloro-4-fluorophenylboronic acid” has a melting point of 242-247 °C and a boiling point of 306.0±52.0 °C. It is soluble in methanol .

Safety and Hazards

“3-Chloro-4-fluorophenylboronic acid” is classified as a hazardous substance. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There is a study that leverages the 3-chloro-4-fluorophenyl motif to identify inhibitors of tyrosinase from Agaricus bisporus . This could be a potential future direction for research involving “3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid”.

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O2/c11-7-3-5(1-2-8(7)12)9-6(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWMSVCCLRUPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=NN2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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